molecular formula C14H12ClN3S B186309 n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine CAS No. 5935-13-7

n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine

Cat. No. B186309
CAS RN: 5935-13-7
M. Wt: 289.8 g/mol
InChI Key: WWZXQEXSMLGUOD-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine, also known as CCT137690, is a small molecule inhibitor that has shown promising results in the field of cancer research. It is a selective inhibitor of the protein kinase CHK1, which is a key regulator of the cell cycle checkpoint and DNA damage response pathways.

Mechanism Of Action

N-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine selectively inhibits the protein kinase CHK1, which is a key regulator of the cell cycle checkpoint and DNA damage response pathways. CHK1 is activated in response to DNA damage and arrests the cell cycle to allow for DNA repair. Inhibition of CHK1 by n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine results in the accumulation of DNA damage and subsequent cell death. n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine has also been shown to inhibit the replication of cancer cells by inducing replication stress.

Biochemical And Physiological Effects

N-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. In addition, n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine has been shown to inhibit the migration and invasion of cancer cells. These effects suggest that n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine has the potential to be used as a therapeutic agent for cancer treatment.

Advantages And Limitations For Lab Experiments

One advantage of using n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine in lab experiments is its selectivity for CHK1. This allows for the specific inhibition of CHK1 without affecting other kinases. Another advantage is its ability to sensitize cancer cells to chemotherapy and radiation therapy. However, one limitation of using n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and duration of treatment.

Future Directions

There are several future directions for the study of n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine. One direction is the development of more potent and selective CHK1 inhibitors. Another direction is the investigation of the combination of n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine with other targeted therapies, such as PARP inhibitors. In addition, the use of n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine in combination with immunotherapy is an area of interest. Finally, the development of biomarkers to predict the response to n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine is an important future direction.

Synthesis Methods

The synthesis of n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine involves several steps, including the reaction of 2-chlorobenzoic acid with ethylamine, followed by the reaction of the resulting intermediate with 2-aminothiophene and acetic anhydride. The final step involves the reaction of the resulting intermediate with cyanamide and ammonium acetate to yield n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine. The synthesis of n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine has been optimized to yield high purity and high yield.

Scientific Research Applications

N-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine has been extensively studied in the field of cancer research. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine has also been shown to enhance the cytotoxic effects of chemotherapy drugs, such as gemcitabine and cisplatin. In addition, n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine has been shown to sensitize cancer cells to radiation therapy. These findings suggest that n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine has the potential to be used as a combination therapy for cancer treatment.

properties

CAS RN

5935-13-7

Product Name

n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine

Molecular Formula

C14H12ClN3S

Molecular Weight

289.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C14H12ClN3S/c1-2-9-7-10-13(16-8-17-14(10)19-9)18-12-6-4-3-5-11(12)15/h3-8H,2H2,1H3,(H,16,17,18)

InChI Key

WWZXQEXSMLGUOD-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(N=CN=C2S1)NC3=CC=CC=C3Cl

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)NC3=CC=CC=C3Cl

Origin of Product

United States

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